molecular formula C5H5ClN2O2S B7725589 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide

2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide

Cat. No.: B7725589
M. Wt: 192.62 g/mol
InChI Key: AGRHKIVQHSYGND-UHFFFAOYSA-N
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Description

2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiazolidines. These products can have diverse applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring. This structural feature imparts unique chemical and biological properties to the compound, making it a valuable building block for the synthesis of various bioactive molecules and advanced materials .

Properties

IUPAC Name

2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c6-1-3(9)7-5-8-4(10)2-11-5/h1-2H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRHKIVQHSYGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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